molecular formula C14H13NO2 B1463178 2-(3-Methoxybenzoyl)-6-methylpyridine CAS No. 1187164-22-2

2-(3-Methoxybenzoyl)-6-methylpyridine

Cat. No. B1463178
M. Wt: 227.26 g/mol
InChI Key: LQIWJLIRWYMFTC-UHFFFAOYSA-N
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Description

Benzoyl compounds like “2-(3-Methoxybenzoyl)-6-methylpyridine” typically contain a benzene ring attached to a carbonyl group . They are often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-Methyl-3-methoxybenzoyl chloride has been analyzed using techniques like X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often analyzed using various spectroscopic techniques .


Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, vapor pressure, and others can be determined experimentally .

Scientific Research Applications

  • Antagonists for Osteoporosis Treatment : A study by Hutchinson et al. (2003) found that 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a derivative of 2-(3-Methoxybenzoyl)-6-methylpyridine, was identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promise in the prevention and treatment of osteoporosis due to its efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).

  • Crystal Structure in Organic Acid-Base Salts : Thanigaimani et al. (2015) explored the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine, a closely related compound. The study provided detailed structural characterization using techniques like FTIR, NMR, and single crystal X-ray diffraction, contributing to the understanding of its ionic nature and supramolecular architecture (Thanigaimani et al., 2015).

  • Copper(II) Complex Synthesis : İlkimen (2019) synthesized novel mixed-ligand Cu(II) complexes using 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives. The study provided insights into the structural properties of these metal complexes, which have potential applications in various fields of chemistry and material science (İlkimen, 2019).

  • Antimicrobial Activity : Mohamed (2007) investigated the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives, including 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides. This study highlighted the potential of these compounds in fighting bacterial infections (Mohamed, 2007).

  • Synthesis in Pharmaceutical Compounds : Bang-guo (2008) provided a synthesis method for an antitumor compound, CP724,714, using 6-methylpyridine-3-ol, showcasing the utility of such derivatives in the development of oncological drugs (Bang-guo, 2008).

Safety And Hazards

Benzoyl compounds can be hazardous. They may cause skin and eye irritation, and they should be handled with appropriate personal protective equipment .

Future Directions

The future research directions could involve further investigation into the synthesis, properties, and potential applications of “2-(3-Methoxybenzoyl)-6-methylpyridine” and similar compounds .

properties

IUPAC Name

(3-methoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-3-8-13(15-10)14(16)11-6-4-7-12(9-11)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIWJLIRWYMFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235823
Record name (3-Methoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxybenzoyl)-6-methylpyridine

CAS RN

1187164-22-2
Record name (3-Methoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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